

# In-Depth Technical Guide: Bromo-C4-PEG4-t-butyl Ester

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## Compound of Interest

Compound Name: Bromo-C4-PEG4-t-butyl ester

Cat. No.: B15144329

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## Introduction

**Bromo-C4-PEG4-t-butyl ester** is a heterobifunctional chemical linker instrumental in the fields of targeted protein degradation and antibody-drug conjugates (ADCs). As a PEG-based PROTAC (Proteolysis Targeting Chimera) linker, it connects a ligand for an E3 ubiquitin ligase to a ligand for a target protein, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome. The molecule features three key functional components: a bromo group, a tetraethylene glycol (PEG4) spacer, and a t-butyl ester protected carboxyl group. The bromo group serves as a reactive handle for nucleophilic substitution, typically with an amine or thiol on a target-binding ligand. The hydrophilic PEG4 spacer enhances the solubility and pharmacokinetic properties of the resulting PROTAC or ADC. Finally, the t-butyl ester provides a protecting group for a carboxylic acid, which can be deprotected under acidic conditions to reveal a terminal carboxyl group for further conjugation. This guide provides a comprehensive overview of the structure, properties, and a generalized application of **Bromo-C4-PEG4-t-butyl ester** in chemical biology and drug discovery.

## Core Data Presentation

The physicochemical properties of **Bromo-C4-PEG4-t-butyl ester** are summarized in the table below for easy reference and comparison.

| Property           | Value  | Source                                     |
|--------------------|--|--|
| Molecular Formula  | C <sub>15</sub> H <sub>29</sub> BrO <sub>6</sub>                     | PubChem[1]                                 |
| Molecular Weight   | 385.29 g/mol   | PubChem[1]                                 |
| CAS Number         | 564476-32-0  | MedchemExpress, Caltag<br>Medsystems[1][2] |
| IUPAC Name         | tert-butyl 3-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]propanoate | PubChem[1]                                 |
| Appearance         | Colorless to light yellow liquid                                     | MedchemExpress[2]                          |
| Purity             | ≥98%   | Caltag Medsystems[1]                       |
| Solubility         | Soluble in DMSO, DCM, DMF  | BroadPharm                                 |
| Storage Conditions | -20°C for long-term storage  | MedchemExpress,<br>BroadPharm              |

## Experimental Protocols

While **Bromo-C4-PEG4-t-butyl ester** is widely marketed as a PROTAC and ADC linker, specific and detailed experimental protocols for its use in the synthesis of a named drug candidate are not readily available in peer-reviewed literature. However, a general protocol for its conjugation to a target-binding ligand (TBL) containing a nucleophilic group (e.g., a primary amine) can be outlined as follows. This protocol is illustrative and may require optimization for specific applications.

General Protocol for Conjugation of **Bromo-C4-PEG4-t-butyl ester** to an Amine-Containing Target-Binding Ligand:

Materials:

- **Bromo-C4-PEG4-t-butyl ester**
- Amine-containing Target-Binding Ligand (TBL-NH<sub>2</sub>)

- Anhydrous N,N-Dimethylformamide (DMF)
- N,N-Diisopropylethylamine (DIPEA)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Ethyl acetate (EtOAc)
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexane/ethyl acetate or dichloromethane/methanol gradients)

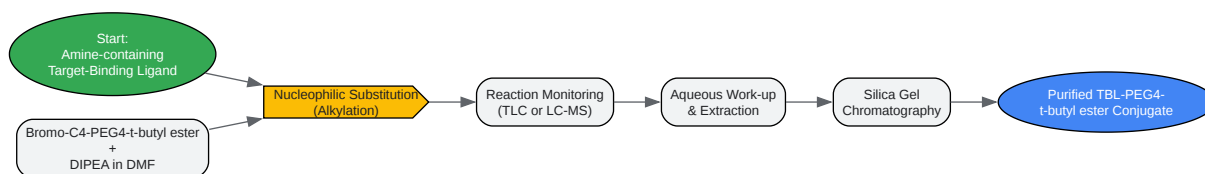
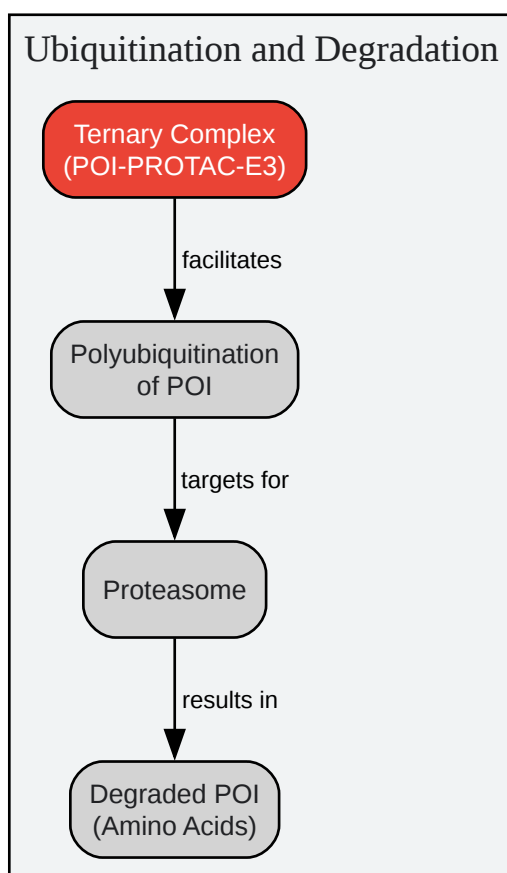
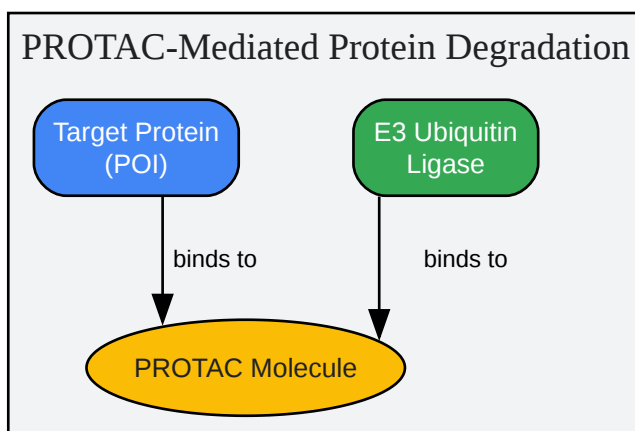
#### Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-containing target-binding ligand (TBL-NH<sub>2</sub>) (1.0 eq) in anhydrous DMF.
- **Addition of Base:** Add N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq) to the solution. The base is crucial for scavenging the HBr generated during the reaction.
- **Addition of Linker:** To the stirring solution, add a solution of **Bromo-C4-PEG4-t-butyl ester** (1.1-1.5 eq) in a small amount of anhydrous DMF dropwise.
- **Reaction Monitoring:** Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (TBL-NH<sub>2</sub>) is consumed. The reaction time can vary from a few hours to overnight depending on the reactivity of the amine.
- **Work-up:** Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane or methanol in dichloromethane) to yield the pure TBL-PEG4-t-butyl ester conjugate.
- **Characterization:** Confirm the identity and purity of the final product using analytical techniques such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and high-resolution mass spectrometry (HRMS).

## Visualizations

The following diagrams illustrate the logical relationships and workflows relevant to the application of **Bromo-C4-PEG4-t-butyl ester**.



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## References

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